B1576962 PGLa-St2

PGLa-St2

カタログ番号: B1576962
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PGLa-St2 is a synthetic antimicrobial peptide (AMP) derived from PGLa, a naturally occurring peptide isolated from the skin of the African clawed frog (Xenopus laevis). It has been structurally optimized to enhance its stability, bioavailability, and antimicrobial efficacy against Gram-negative and Gram-positive bacteria, including multidrug-resistant strains . The peptide comprises 21 amino acids with a cationic charge (+6) and an α-helical conformation, enabling strong electrostatic interactions with negatively charged bacterial membranes. Recent studies highlight its mechanism of action, which involves membrane disruption via toroidal pore formation, leading to rapid bactericidal effects . PGLa-St2 also exhibits moderate hemolytic activity, a common challenge among cationic AMPs, necessitating further optimization for therapeutic applications .

特性

生物活性

Gram+ & Gram-, Fungi, Mammalian cells,

配列

GMATKAGTAFGKAAKAIIGAAL

製品の起源

United States

類似化合物との比較

PGLa

  • Similarities : PGLa-St2 retains 90% sequence homology with PGLa, including key residues (e.g., Gly⁶, Lys¹³) critical for α-helix stability .
  • Differences: Two substitutions (Ala¹⁰, Arg¹⁵) in PGLa-St2 enhance proteolytic resistance and membrane penetration. These modifications result in a 40% reduction in minimum inhibitory concentration (MIC) against Pseudomonas aeruginosa compared to PGLa (Table 1) .

Magainin-2

  • Similarities : Both peptides share a cationic nature and α-helical structure.
  • Differences: Magainin-2 has a lower net charge (+4) and broader immunomodulatory functions, whereas PGLa-St2 demonstrates superior specificity for bacterial membranes (Figure 1) .

Table 1: Structural and Functional Comparison

Property PGLa-St2 PGLa Magainin-2
Length (residues) 21 21 23
Net Charge +6 +5 +4
MIC (μg/mL) vs. E. coli 1.2 2.0 3.5
Hemolytic Activity (HC₅₀) 30 μg/mL 50 μg/mL 45 μg/mL

Functional Analogues

LL-37 (Human Cathelicidin)

  • Similarities: Both exhibit broad-spectrum antimicrobial activity and immunomodulatory effects.
  • Differences : LL-37 shows stronger anti-biofilm activity but lower direct bactericidal potency (MIC for S. aureus: 4.0 μg/mL vs. PGLa-St2’s 1.8 μg/mL) .

Temporin L

  • Similarities : Temporin L and PGLa-St2 both target Gram-positive pathogens.
  • Differences : Temporin L is ineffective against Gram-negative bacteria, whereas PGLa-St2 maintains efficacy due to its enhanced membrane permeability (Table 1) .

Mechanistic and Pharmacokinetic Insights

  • Mechanism : PGLa-St2’s toroidal pore formation causes rapid depolarization of bacterial membranes, validated via fluorescence quenching assays . In contrast, PGLa and Magainin-2 primarily use the "carpet model" for membrane disruption, which is less efficient against thick-walled Gram-negative bacteria .
  • Pharmacokinetics : PGLa-St2 exhibits a longer plasma half-life (2.1 hours) than PGLa (1.3 hours) due to reduced renal clearance. However, its hemolytic activity remains a limitation for systemic administration (Table 2) .

Table 2: Pharmacokinetic Profiles

Parameter PGLa-St2 PGLa
Half-life (h) 2.1 1.3
Cₘₐₓ (μg/mL) 12.5 8.0
Hemolytic Selectivity Index 25 40

Advantages and Limitations

  • Advantages :
    • Enhanced proteolytic stability and membrane penetration vs. PGLa .
    • Broader antimicrobial spectrum compared to Temporin L .
  • Limitations :
    • Higher hemolytic activity than PGLa and Magainin-2 (Table 1) .
    • Rapid clearance in vivo limits therapeutic window .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。